An In-depth Technical Guide to (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS 1007542-22-4)
An In-depth Technical Guide to (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS 1007542-22-4)
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the pyrazole derivative, (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol. Given its status as a novel research chemical, this document synthesizes available data with established chemical principles to provide a robust overview, including its chemical identity, a proposed synthetic route, predicted spectral characteristics, and potential research applications.
Introduction: The Pyrazole Scaffold and a Molecule of Interest
The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a versatile scaffold for designing compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] The specific substitution pattern on the pyrazole ring is critical for modulating a compound's pharmacokinetic and pharmacodynamic profile.
This guide focuses on a specific, sparsely documented derivative: (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol (CAS: 1007542-22-4). This molecule incorporates several key features: an N-1 isopropyl group, methyl groups at the C-3 and C-5 positions, and a hydroxymethyl group at the C-4 position. This combination of lipophilic (isopropyl) and functional (hydroxyl) groups makes it an intriguing candidate for investigation in various biological systems. Due to the limited availability of direct experimental data, this guide leverages information from closely related analogues and fundamental chemical theory to provide a holistic and scientifically grounded perspective.
Chemical Identity and Physicochemical Properties
The fundamental identity of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is established by its chemical formula and unique identifiers. While extensive experimental data is not publicly available, computational methods provide reliable estimates for its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 1007542-22-4 | Supplier Data |
| Molecular Formula | C₉H₁₆N₂O | Supplier Data |
| Molecular Weight | 168.24 g/mol | Calculated |
| IUPAC Name | (1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol | IUPAC Nomenclature |
| SMILES | CC(C)n1c(C)c(CO)c(C)n1 | Structural Representation |
| InChI Key | Predicted: VJBKJIALSVBFEF-UHFFFAOYSA-N | Calculated |
| Form | Solid (Predicted) | General Observation |
| XLogP3 | 1.4 (Predicted) | Computational |
| Hydrogen Bond Donors | 1 | Computational |
| Hydrogen Bond Acceptors | 2 | Computational |
| Rotatable Bond Count | 2 | Computational |
Proposed Synthesis and Purification
While a specific, published synthesis for this exact molecule is not readily found, a reliable and logical three-step synthetic pathway can be proposed based on well-established pyrazole chemistry.[3][4] The strategy involves the initial formation of the N-alkylated pyrazole core, followed by functionalization at the C-4 position and subsequent reduction.
Logical Synthesis Workflow
The proposed pathway leverages three cornerstone reactions in heterocyclic chemistry:
-
Paal-Knorr Pyrazole Synthesis : Condensation of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
-
Vilsmeier-Haack Formylation : Electrophilic substitution to install a formyl (aldehyde) group onto the electron-rich pyrazole ring, specifically at the C-4 position.
-
Aldehyde Reduction : Conversion of the aldehyde to a primary alcohol.
Caption: Proposed three-step synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole
-
Rationale: This is a classic Paal-Knorr reaction. Isopropylhydrazine serves as the N-1 source, and acetylacetone provides the C-3, C-4, and C-5 carbon backbone. A catalytic amount of acid facilitates the condensation and subsequent cyclization.[5]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add isopropylhydrazine (1.0 eq) and absolute ethanol.
-
Add acetylacetone (1.0 eq) dropwise to the stirred solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by vacuum distillation or column chromatography on silica gel to yield the pure N-isopropyl pyrazole intermediate.
-
Step 2: Synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
-
Rationale: The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles.[4] The N-1 substituent activates the ring, directing formylation to the C-4 position.
-
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, cool dimethylformamide (DMF, ~3.0 eq) in an ice bath.
-
Add phosphorus oxychloride (POCl₃, ~1.2 eq) dropwise, maintaining the temperature below 10 °C to form the Vilsmeier reagent. Stir for 30 minutes.
-
Slowly add a solution of 1-Isopropyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent, keeping the temperature controlled.
-
After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide or sodium carbonate until basic (pH > 8).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde. Purify by column chromatography.
-
Step 3: Synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the pyrazole ring.
-
Procedure:
-
Dissolve the aldehyde intermediate (1.0 eq) from Step 2 in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise, controlling the temperature.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC indicates complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of water.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final target molecule.
-
Structural Elucidation and Spectral Analysis (Predicted)
No published spectra for this specific compound are available. However, a detailed prediction of its key spectral features can be made based on its structure and data from analogous compounds.[3][6]
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.5 ppm (s, 2H): Methylene protons (-CH₂OH) on the C-4 position. This signal would be a singlet as there are no adjacent protons.
-
δ ~4.3 ppm (septet, 1H): Methine proton (-CH-) of the N-isopropyl group, split by the six adjacent methyl protons.
-
δ ~2.2 ppm (s, 3H) & δ ~2.1 ppm (s, 3H): Two distinct singlets for the C-3 and C-5 methyl groups. They are chemically non-equivalent due to the asymmetric N-1 substituent.
-
δ ~1.4 ppm (d, 6H): The six equivalent methyl protons (-CH(CH₃)₂) of the N-isopropyl group, appearing as a doublet due to coupling with the methine proton.
-
δ (variable): A broad singlet for the hydroxyl proton (-OH), which may exchange with residual water.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~148 ppm & ~140 ppm: C-3 and C-5 carbons of the pyrazole ring.
-
δ ~115 ppm: C-4 carbon of the pyrazole ring.
-
δ ~55 ppm: Methylene carbon (-CH₂OH).
-
δ ~50 ppm: Methine carbon (-CH-) of the isopropyl group.
-
δ ~22 ppm: Methyl carbons of the isopropyl group.
-
δ ~12 ppm & ~10 ppm: C-3 and C-5 methyl carbons.
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3300-3400 cm⁻¹ (broad): Characteristic O-H stretching of the alcohol group.
-
~2970-2850 cm⁻¹: C-H stretching from the alkyl (isopropyl, methyl, methylene) groups.
-
~1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
Mass Spectrometry (EI):
-
m/z 168 (M⁺): The molecular ion peak.
-
m/z 153: Loss of a methyl group ([M-CH₃]⁺).
-
m/z 137: Loss of the hydroxymethyl radical ([M-CH₂OH]⁺).
-
m/z 125: Loss of the isopropyl group ([M-C₃H₇]⁺).
Potential Applications and Research Interest
The pyrazole scaffold is a privileged structure in drug discovery. The specific combination of substituents in (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol suggests several avenues for research:
-
Anti-inflammatory Agents: Many pyrazole-containing drugs, like celecoxib, are potent anti-inflammatory agents that act by inhibiting cyclooxygenase (COX) enzymes. The substitution pattern of this molecule makes it a candidate for screening in COX inhibition assays.[2]
-
Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in various compounds with demonstrated antibacterial and antifungal properties. The lipophilicity imparted by the isopropyl and methyl groups could enhance cell membrane permeability, a key factor for antimicrobial efficacy.[7][8]
-
Anticancer Research: Numerous pyrazole derivatives have been investigated as potential anticancer agents, targeting various pathways. The hydroxymethyl group provides a handle for further derivatization, allowing for the creation of a library of related compounds for screening against cancer cell lines.[7]
-
Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in many protein kinase inhibitors. This compound could serve as a foundational fragment for developing more complex and potent kinase inhibitors for various therapeutic targets.
The C-4 hydroxymethyl group is particularly significant as it provides a reactive site for creating esters, ethers, or other derivatives, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Safety and Handling
As (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a research chemical with no comprehensive toxicological data, it must be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable local, regional, and national regulations for chemical waste.
Conclusion
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol represents a promising yet underexplored molecule within the vast chemical space of pyrazole derivatives. While direct experimental data remains scarce, its structure can be confidently identified, and a robust synthetic pathway can be proposed based on established chemical reactions. Its predicted spectral properties provide a clear roadmap for its characterization. The inherent biological potential of its pyrazole core, combined with its unique substitution pattern, makes it a valuable candidate for screening in drug discovery programs and a foundational building block for medicinal chemistry research.
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- Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5).
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- El-Metwaly, N., & El-Gazzar, A. R. (2023).
- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2019). Current status of pyrazole and its biological activities. Medicinal Chemistry Research, 28(8), 1-28.
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- Kumar, A., & Sharma, G. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
- Supplementary Information for [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- Kumar, D., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
- H. N. Chopde, et al. (2010). 5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Molbank, 2010(2), M666.
- da Silva, A. C. M., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(15), 9841-9853.
- Gawande, M. B., & Shingare, M. S. (2011). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 834-839.
- Singh, R. K., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.
- Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of Organic Chemistry, 42(12), 1818-1821.
- Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
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